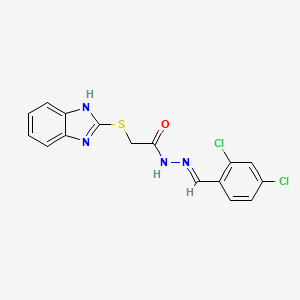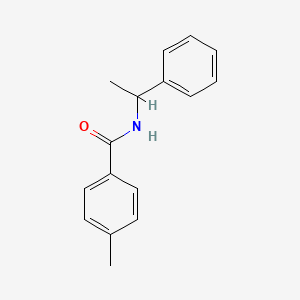
7-chloro-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
The compound “7-chloro-2-methylquinoline” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods . For instance, new derivatives of 1,4-benzodiazepine-2-ones, which are similar to your compound, are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .Molecular Structure Analysis
The molecular structure of “7-chloro-2-methylquinoline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions . For example, they can be used in π-stacking interaction-controlled asymmetric synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-chloro-2-methylquinoline” include a molecular weight of 177.63, a melting point of 74-78 °C, and a boiling point of 87 °C / 0.5mmHg . It is very slightly soluble in water, sparingly soluble in methanol, and slightly soluble in chloroform .Applications De Recherche Scientifique
Alzheimer's Disease Research
A series of 2-amino-4H-3,1-benzoxazin-4-ones, including derivatives of 7-chloro-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, have been studied for their potential role in Alzheimer's disease. Specifically, these compounds have been synthesized and evaluated as inhibitors of the complement enzyme C1r, which is a serine protease at the beginning of the complement cascade. The activation of the complement system by beta-amyloid is believed to be a significant contributing pathway to the neuropathology of Alzheimer's disease (Hays et al., 1998).
Hypolipidemic Activity
The hypolipidemic properties of 4H-3,1-benzoxazin-4-ones have been explored. Derivatives with specific substituents, such as a 4-(1,1-dimethylethyl)phenyl group, demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties in hypercholesterolemic and normolipidemic rats. The presence of different substituents, including chloro groups, at specific positions on the ring system significantly influences the activity of these compounds (Fenton et al., 1989).
Anticonvulsant Activity
Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, including 4-phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, have demonstrated anticonvulsant activity against chemically and electrically induced seizures in mice. These findings suggest potential applications in the treatment of seizure disorders (De Marchi et al., 1971).
Vibrational Spectroscopy Analysis
The vibrational properties of benzoxazin derivatives, including those similar to this compound, have been studied using FT-IR and Raman spectroscopy combined with DFT calculations. These studies help understand the structural, topological, and reactivity properties of these compounds, which can be crucial forfurther scientific and medicinal applications (Castillo et al., 2017).
Antimicrobial Activity
Research into benzoxazin derivatives has also included the evaluation of their antimicrobial properties. For example, some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, structurally related to this compound, have been screened for antibacterial and antifungal activity. These studies contribute to the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Synthetic Applications
The synthesis and study of various benzoxazin derivatives, including those structurally similar to this compound, have been explored for their potential applications in synthetic chemistry. This includes the development of novel synthetic methodologies and investigations into their structural and reactivity properties, which can be crucial for the synthesis of diverse bioactive agents (Johnson & Pattison, 1986).
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-(2-methylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(18)19-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIAVAAUQPUWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3884416.png)
![N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3884420.png)
![5-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3884422.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3884434.png)
![4-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3884442.png)
![(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B3884443.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-nitrobenzamide](/img/structure/B3884444.png)
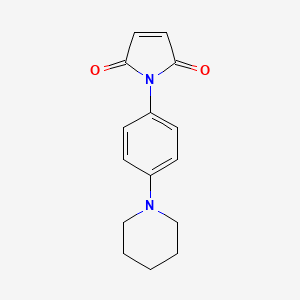
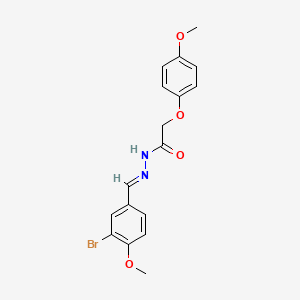
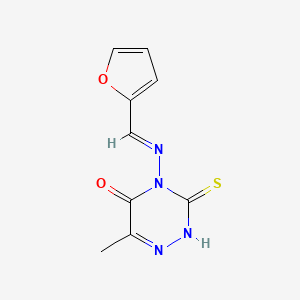
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B3884464.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3884465.png)
